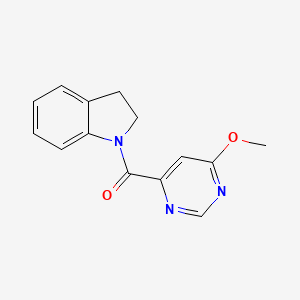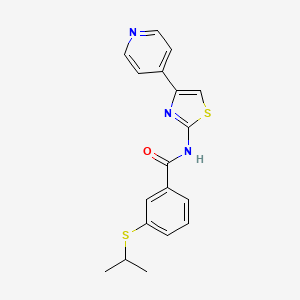
3-(isopropylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(isopropylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a chemical compound that has been widely studied in scientific research. It is a thiazole derivative that has shown potential in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
Heterocyclic Chemistry and Drug Development
Heterocyclic compounds, including those containing thioamido and benzamido groups, are significant in the pharmaceutical and medicinal industries due to their remarkable absorption, transmission, and drug effects. The synthesis of heterocyclic compounds, such as 3-(4-substitutedthiocarbamidophenyl)-N, N-dimethyl-3-pyridin-2-yl-propan-1-amine, highlights the importance of these compounds in drug chemistry. The structural characterization of these compounds is established through chemical characterization, elemental analysis, and spectral data, underscoring their potential applications in industrial and medicinal chemistry (Tayade, Shekar, & Shekar, 2012).
Antimicrobial Applications
The development of novel heterocyclic compounds has led to the synthesis of benzothiazole moieties, showing a broad application in creating compounds with potential antimicrobial activities. These efforts are part of a larger trend to address the growing concerns of antimicrobial resistance and the need for new antimicrobial agents. Synthesizing such compounds involves complex chemical reactions that yield products with potential applications against various pathogens, highlighting the critical role of advanced heterocyclic chemistry in developing new therapeutic agents (Mohamed, Abdulaziz, & Fadda, 2013).
Synthesis and Characterization
The synthesis and characterization of compounds involving pyridine and thiazole moieties, such as N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide, demonstrate the intricate chemical processes involved in creating compounds with specific biological activities. These compounds are competitive with ATP in inhibiting kinase activity, showing significant potential in therapeutic applications, especially in targeting specific enzymes or pathways within the body. Such research not only contributes to our understanding of chemical synthesis but also opens up possibilities for targeted therapeutic interventions (Borzilleri et al., 2006).
Agricultural and Environmental Applications
The synthesis of new bioactive sulfonamide thiazole derivatives as potential insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis, showcases the application of heterocyclic compounds in agriculture. These compounds' toxicological, biochemical, and biological properties provide critical insights into developing safer and more effective pest control strategies, emphasizing the role of chemical synthesis in enhancing agricultural productivity and environmental safety (Soliman et al., 2020).
Advanced Materials and Nanotechnology
The exploration of heterocyclic compounds extends into materials science, where compounds like pyridyl substituted benzamides exhibit aggregation-enhanced emission and stimuli-responsive properties. These materials have potential applications in advanced technologies, including sensors, optoelectronics, and nanotechnology, demonstrating the versatility of heterocyclic chemistry in contributing to the development of new materials with unique properties (Srivastava et al., 2017).
作用機序
Target of Action
A similar compound, 4-(pyridin-4-yl)thiazol-2-amine, has been studied as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions .
Mode of Action
The related compound, 4-(pyridin-4-yl)thiazol-2-amine, acts as a mixed inhibitor, exhibiting both physisorption and chemisorption .
Result of Action
The related compound, 4-(pyridin-4-yl)thiazol-2-amine, has been shown to inhibit corrosion in mild steel, with a maximum inhibition efficiency of 9606% at 02 mM concentration .
Action Environment
The related compound, 4-(pyridin-4-yl)thiazol-2-amine, has been studied in an acid medium , suggesting that the pH of the environment may play a role in its efficacy.
特性
IUPAC Name |
3-propan-2-ylsulfanyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c1-12(2)24-15-5-3-4-14(10-15)17(22)21-18-20-16(11-23-18)13-6-8-19-9-7-13/h3-12H,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWRXKDNCMIMMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(isopropylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-dimethoxyphenyl)-8-heptyl-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B2800573.png)
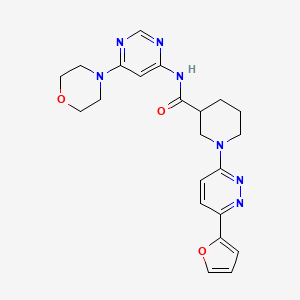
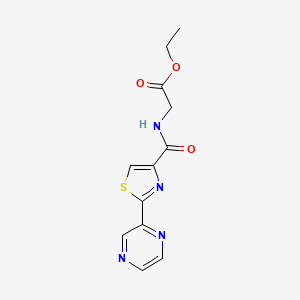
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2800576.png)

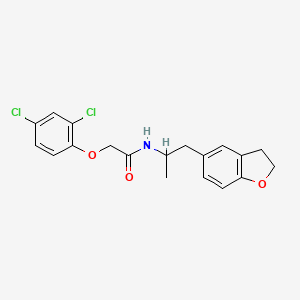
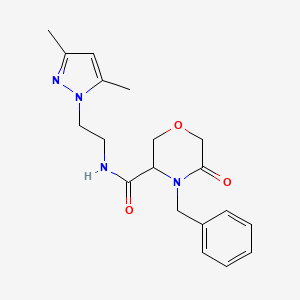
![Methyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2800582.png)
![3-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2800585.png)
![1-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2800587.png)
